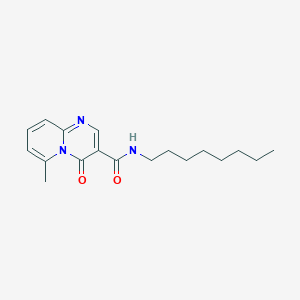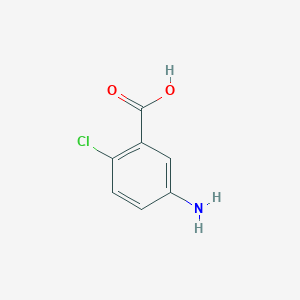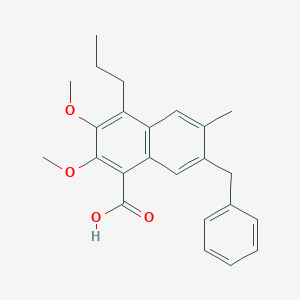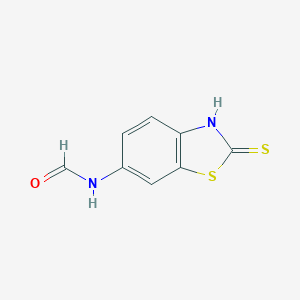
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide, commonly known as BTSA1, is a small molecule inhibitor that has been shown to selectively target the activity of the protein, TRIP13. This protein plays a crucial role in the mitotic checkpoint, which ensures the proper separation of chromosomes during cell division. BTSA1 has been widely studied for its potential therapeutic applications in cancer treatment.
作用机制
BTSA1 selectively binds to the ATP-binding pocket of TRIP13, inhibiting its activity and preventing proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, which ultimately results in apoptosis.
生化和生理效应
BTSA1 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One advantage of using BTSA1 in lab experiments is its selectivity for TRIP13, which allows for targeted inhibition of this protein. However, its potency may vary depending on the cell type and experimental conditions. Additionally, the multi-step synthesis process of BTSA1 can be time-consuming and costly.
未来方向
1. Investigation of the potential of BTSA1 as a combination therapy with other targeted inhibitors.
2. Development of more efficient and cost-effective synthesis methods for BTSA1.
3. Exploration of the potential of BTSA1 for use in other diseases beyond cancer.
4. Investigation of the potential of BTSA1 for use in combination with immunotherapy.
合成方法
The synthesis of BTSA1 involves a multi-step process that begins with the reaction of 2-aminobenzenethiol and chloroacetic acid to form 2-(sulfanyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 2-chlorobenzoic acid, which is subsequently reacted with 2-aminobenzothiazole to form the desired product, BTSA1.
科学研究应用
BTSA1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of TRIP13, which is overexpressed in a variety of cancer types. Inhibition of TRIP13 activity leads to mitotic checkpoint defects and ultimately cell death. BTSA1 has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
属性
CAS 编号 |
116855-73-3 |
|---|---|
产品名称 |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
分子式 |
C8H6N2OS2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
InChI |
InChI=1S/C8H6N2OS2/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-4H,(H,9,11)(H,10,12) |
InChI 键 |
UWNCYYSAPQELAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
规范 SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
同义词 |
Formamide, N-(2,3-dihydro-2-thioxo-6-benzothiazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



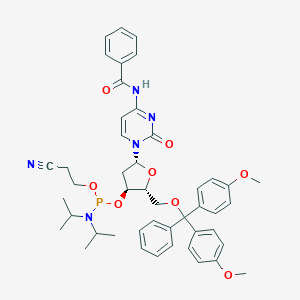
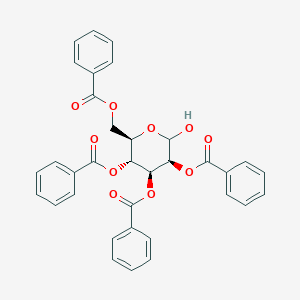
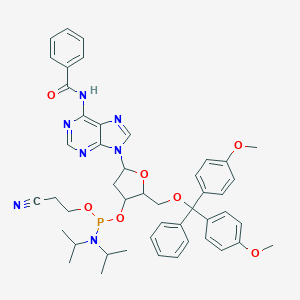
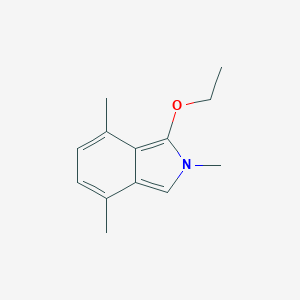
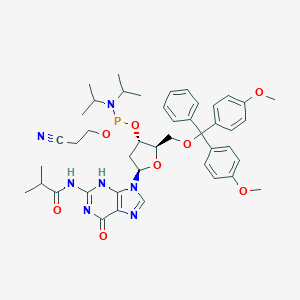
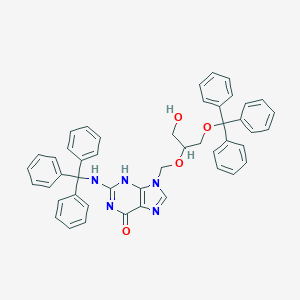
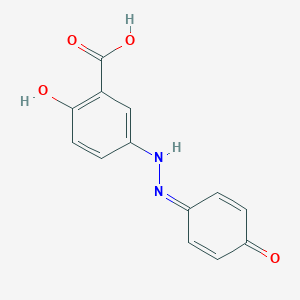
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
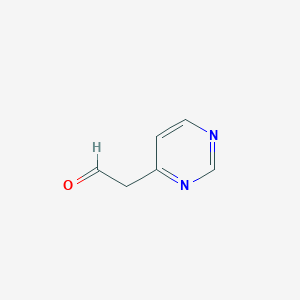
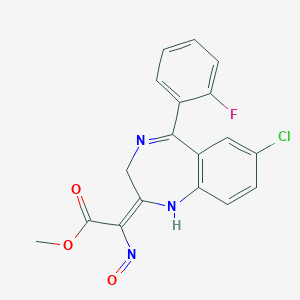
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
